molecular formula C8H8N2O2 B14876002 3-Cyclopropylpyrazine-2-carboxylic acid

3-Cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B14876002
M. Wt: 164.16 g/mol
InChI Key: NENVMZYYJCKQCO-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrazine-2-carboxylic acid is a pyrazine derivative featuring a cyclopropyl substituent at the 3-position and a carboxylic acid group at the 2-position. Pyrazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-cyclopropylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H,11,12)

InChI Key

NENVMZYYJCKQCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyrazine-2-carboxylic acid can be achieved through several methods:

    From Pyrazine Derivatives: One common method involves the cyclopropylation of pyrazine-2-carboxylic acid. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    From Cyclopropyl Derivatives: Another method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction can yield cyclopropylpyrazine derivatives with different functional groups.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

3-Cyclopropylpyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-cyclopropylpyrazine-2-carboxylic acid with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Core Heterocycle Key Properties (Inferred/Reported)
This compound* Not available C₈H₈N₂O₂ 164.16 Cyclopropyl Pyrazine Likely low solubility in water; moderate lipophilicity
3-Methylpyrazine-2-carboxylic acid 41110-28-5 C₆H₆N₂O₂ 138.12 Methyl Pyrazine 97% purity; white solid; unconfirmed solubility
3-Chloropyrazine-2-carboxylic acid 27398-39-6 C₅H₃ClN₂O₂ 158.55 Chlorine Pyrazine Electron-withdrawing effect; lower solubility in polar solvents
3-Cyclopropylpyridine-2-carboxylic acid 878805-23-3 C₉H₉NO₂ 163.17 Cyclopropyl Pyridine Differing electronic profile due to pyridine core
3-Cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid 1006446-33-8 C₉H₁₂N₂O₂ 180.20 Cyclopropyl, ethyl Pyrazole Higher molecular weight; increased steric bulk

*Inferred properties due to lack of direct evidence.

Key Observations:
  • Substituent Effects : The cyclopropyl group in this compound likely increases lipophilicity compared to methyl or chlorine substituents. This could enhance membrane permeability but reduce aqueous solubility .
  • Core Heterocycle : Pyrazine derivatives (e.g., 3-methyl and 3-chloro analogs) exhibit distinct electronic properties compared to pyridine or pyrazole derivatives. Pyrazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity .
  • Purity and Stability : Analogs like 3-methylpyrazine-2-carboxylic acid are reported with >95% purity and storage at -20°C, suggesting similar handling requirements for the cyclopropyl variant .

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